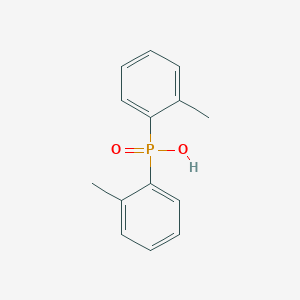

Bis(2-methylphenyl)phosphinic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18593-19-6 |

|---|---|

Molecular Formula |

C14H15O2P |

Molecular Weight |

246.24 g/mol |

IUPAC Name |

bis(2-methylphenyl)phosphinic acid |

InChI |

InChI=1S/C14H15O2P/c1-11-7-3-5-9-13(11)17(15,16)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,15,16) |

InChI Key |

INPAGYCGPYZPII-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1P(=O)(C2=CC=CC=C2C)O |

Canonical SMILES |

CC1=CC=CC=C1P(=O)(C2=CC=CC=C2C)O |

Synonyms |

Bis(2-methylphenyl)phosphinic acid |

Origin of Product |

United States |

Synthesis and Chemical Transformations of Bis 2 Methylphenyl Phosphinic Acid and Analogues

Advanced Synthetic Methodologies for Bis(aryl)phosphinic Acids

Approaches Utilizing Phosphine (B1218219) Oxide Precursors

A prevalent and effective method for synthesizing bis(aryl)phosphinic acids is through the oxidation of the corresponding secondary phosphine oxides. kent.ac.ukwikipedia.org Secondary phosphine oxides are generally more stable than their secondary phosphine counterparts, making them safer and more convenient to handle. kent.ac.uk The synthesis often begins with the reaction of dialkyl phosphites or monoalkyl phosphonites with Grignard reagents to produce crude dialkylphosphine oxides. kent.ac.uk These intermediates can then be directly oxidized to the target phosphinic acid. kent.ac.uk

Common oxidizing agents for this transformation include hydrogen peroxide, which is now favored over air or oxygen. kent.ac.uk An alternative oxidation strategy involves treating the phosphine oxide with phosphorus pentachloride to form a phosphinic acid chloride intermediate. This intermediate is not isolated but is directly hydrolyzed to yield the final phosphinic acid. This particular method is reported to be more efficient for preparing higher molecular weight phosphinic acids. kent.ac.uk

The general applicability of using Grignard reagents makes this a widely used method for creating simple symmetrical di-substituted phosphinic acids, thanks to the ready availability of starting materials. kent.ac.uk However, this approach is less suitable for producing unsymmetrical di-substituted phosphinic acids. kent.ac.uk

Reactions Involving Silylated Phosphonite Esters

Trivalent silyl (B83357) phosphonite esters have emerged as valuable reagents in the synthesis of phosphinic acids. kent.ac.uk These silicon-containing compounds offer unique reactivity that enables various carbon-phosphorus bond-forming reactions.

Silylated phosphonites, such as bis(trimethylsilyl) phosphonite, can undergo Michael-type addition reactions with α,β-unsaturated esters and acrylates. kent.ac.uknih.gov This reaction is a key step in forming the carbon-phosphorus bond necessary for the phosphinic acid structure. Typically, the initial addition of the silylated phosphonite to the unsaturated compound is performed under silylating conditions. nih.gov For instance, the reaction between an α-aminophosphinic acid and an α-substituted acrylate (B77674) can be mediated by converting the phosphinic acid to its bis(trimethylsilyl)phosphonite in situ. nih.gov This is followed by the addition to the acrylate. Since this process initially yields a carboxylic ester, a subsequent hydrolysis step is required to obtain the final phosphinic dipeptide acid. nih.govresearchgate.net A more direct, protecting-group-free approach using acrylic acids as the electrophile has also been explored, where both the phosphinic acid and the acrylic acid are silylated in a one-pot reaction. nih.gov

Silylated phosphonites are also employed in multicomponent reactions like the Kabachnik-Fields and phospha-Mannich reactions to produce α-aminoalkylphosphinic acids. kent.ac.ukwikipedia.org The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound like a dialkyl phosphite (B83602). wikipedia.orgorganic-chemistry.org The reaction mechanism typically involves the initial formation of an imine from the amine and carbonyl compound, followed by the nucleophilic addition of the phosphorus species. nih.govsemanticscholar.orgnih.gov

In the context of silylated reagents, bis(trimethylsilyl) phosphonite can add to imines to form α-aminoalkylphosphinic acids in good yields. kent.ac.uk This method can be advantageous over traditional approaches that may require elevated temperatures and result in lower yields. kent.ac.uk The phospha-Mannich reaction, a related process, involves the reaction of a P-H compound, an amine, and an aldehyde. rsc.org Hypophosphorous acid, which exists in equilibrium with its trivalent tautomer phosphonous acid, can participate in these reactions to give α-aminoalkylphosphinic compounds. researchgate.netrsc.org The use of silylated phosphonites in these multicomponent reactions provides a versatile route to complex phosphinic acid derivatives. nih.gov

Oxidation Strategies for Phosphinic Acid Formation

Oxidation is a critical step in many synthetic routes leading to phosphinic acids. nih.gov The choice of oxidant and substrate determines the efficiency and selectivity of the process.

A primary method involves the oxidation of secondary phosphine oxides (SPOs). wikipedia.org SPOs exist in tautomeric equilibrium with phosphinous acids (R₂POH), and this equilibrium is key to their reactivity. wikipedia.org While atmospheric oxygen can be sufficient to oxidize highly reactive phosphines, this often leads to a mixture of products. nih.govacs.org Therefore, more controlled oxidation methods are preferred. Hydrogen peroxide is a common and effective oxidant for converting SPOs to phosphinic acids. wikipedia.org

Another strategy involves the oxidation of phosphinite esters to phosphinates, which can then be hydrolyzed to the corresponding phosphinic acids. kent.ac.uk Oxidizing agents such as nitrogen oxides and oxygen have been used for this purpose, and if the product is stable to hydrolysis, hydrogen peroxide can also be employed. kent.ac.uk

Furthermore, a less common, early method for phosphinic acid synthesis was the oxidation of secondary phosphines using strong oxidizing agents like fuming nitric acid. kent.ac.uk However, the instability and difficulty in accessing the starting phosphines limit the utility of this approach. kent.ac.uk

Hydrolysis of Phosphinate Esters and Derivatives

Acid-catalyzed hydrolysis is a direct method to obtain the free phosphinic acid. mdpi.com Common reagents include concentrated hydrochloric or hydrobromic acid. nih.gov For more sensitive substrates, milder conditions are necessary. For example, dibenzyl phosphonates can be deprotected via hydrogenolysis using catalysts like palladium on charcoal. nih.govbeilstein-journals.org

Base-catalyzed hydrolysis is also widely used. mdpi.com While it is often irreversible and less corrosive than strong acid, it produces the salt of the phosphinic acid, which then requires a separate acidification step to liberate the free acid. mdpi.com This can be a disadvantage if the molecule contains base-sensitive groups. mdpi.com The hydrolysis of sterically hindered phosphinates can also be effectively carried out under basic conditions. mdpi.com

A particularly effective method for dealkylating phosphonate (B1237965) esters is the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane (B50905) followed by methanolysis. beilstein-journals.orgd-nb.info This method is known for its efficiency and is often preferred for preparing phosphonic acids from their dialkyl esters. nih.gov

Synthesis of Structurally Related Bis(aryl)phosphinic Acid Derivatives

The synthesis of bis(aryl)phosphinic acids is a cornerstone of organophosphorus chemistry, providing key intermediates for a variety of applications. These compounds are characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two aryl groups and a hydroxyl group. General synthetic strategies often involve the reaction of Grignard reagents with phosphorus oxychloride or the oxidation of corresponding secondary phosphine oxides. kent.ac.uk

Preparation of Bis(4-methylphenyl)phosphinic Acid

A common route for the synthesis of symmetrical diarylphosphinic acids like bis(4-methylphenyl)phosphinic acid involves the use of Grignard reagents. The reaction of a 4-methylphenylmagnesium halide with phosphorus oxychloride (POCl₃) can yield the desired product after an acidic workup. While this method is widely applicable for various symmetrical di-substituted phosphinic acids due to the accessibility of starting materials, it is less suitable for unsymmetrical derivatives. kent.ac.uk

Alternatively, the oxidation of secondary phosphine oxides presents another viable pathway. This method involves the initial preparation of a secondary phosphine oxide, for instance, by reacting a dialkyl phosphite with a Grignard reagent. The resulting phosphine oxide is then oxidized to the phosphinic acid. While air or oxygen can be used as oxidants, hydrogen peroxide is often preferred. kent.ac.uk

A summary of a potential synthetic approach is presented below:

| Reactants | Reagents | Product |

| 4-methylphenylmagnesium bromide, Phosphorus oxychloride | 1. Diethyl ether (solvent) 2. Acidic workup (e.g., HCl) | Bis(4-methylphenyl)phosphinic acid |

| Bis(4-methylphenyl)phosphine oxide | Hydrogen peroxide | Bis(4-methylphenyl)phosphinic acid |

Synthesis of Bis(3-aminophenyl)phosphinic Acid

The synthesis of bis(3-aminophenyl)phosphinic acid can be approached through the reduction of a corresponding dinitro-precursor, a common strategy for introducing amino groups onto an aromatic ring. The dinitro compound, bis(3-nitrophenyl)phosphinic acid, can be synthesized using methods analogous to those for other bis(aryl)phosphinic acids. Subsequent reduction of the nitro groups, for instance through catalytic hydrogenation using a palladium catalyst, yields the target bis(3-aminophenyl)phosphinic acid. The structural properties of bis(3-aminophenyl)phosphinic acid and its derivatives in solution have been a subject of study. documentsdelivered.com

A general representation of this synthetic route is as follows:

| Starting Material | Reagents | Product |

| Bis(3-nitrophenyl)phosphinic acid | H₂, Pd/C (catalyst) | Bis(3-aminophenyl)phosphinic acid |

Functionalization and Derivatization of Phosphinic Acids

Phosphinic acids are versatile building blocks that can be functionalized and derivatized to create a wide array of compounds with tailored properties. These modifications often target the phosphinic acid moiety to form esters, amides, or to incorporate these structures into larger molecular frameworks like peptides.

Construction of Phosphinic Dipeptide Analogues

Phosphinic dipeptide analogues are pseudopeptides where the typical peptide bond is replaced by a phosphinate moiety (-P(O)(OH)CH₂-). mdpi.comresearchgate.netnih.gov These compounds are of significant interest, particularly as transition-state analogue inhibitors of metalloproteases. mdpi.comresearchgate.netnih.gov A key synthetic challenge lies in the construction of the phosphinic dipeptide backbone with appropriate side-chain substituents. mdpi.comresearchgate.netnih.gov

A predominant method for forming the C-P-C skeleton of these analogues is the phospha-Michael addition. mdpi.com This reaction typically involves the addition of an α-amino-H-phosphinic acid or its ester to an acrylate derivative. mdpi.com To facilitate this, the H-phosphinic acid component is often activated by silylation. researchgate.net

A general scheme for this approach is outlined below:

| H-phosphinic acid component (silylated) | Acrylate derivative | Product |

| Silylated α-N-protected-aminoalkyl-H-phosphinic acid | α-substituted acrylate | Phosphinic dipeptide analogue |

The N-terminus of the amino-H-phosphinic acid is typically protected with groups like benzyloxycarbonyl (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc). mdpi.comresearchgate.net The reaction can be performed under various conditions, including the use of silylating agents like hexamethyldisilazane (B44280) (HMDS) or trimethylsilyl (B98337) chloride (TMSCl) with a tertiary amine. mdpi.comresearchgate.net The resulting phosphinic dipeptide can then be further elaborated, for example, by cleaving protecting groups to yield the final product. nih.gov

Synthesis of Fluorinated Phosphinic Acid Amides and Hydrazides

The introduction of fluorine into phosphinic acid derivatives can significantly alter their chemical and biological properties. The synthesis of fluorinated phosphinic acid amides and hydrazides involves the formation of a P-N bond, typically starting from a phosphinic chloride or an activated phosphinic acid, and the incorporation of fluorine into the molecule.

Synthesis of Fluorinated Phosphinic Acid Amides:

A common method for the synthesis of phosphinic amides is the reaction of a phosphinic chloride with an amine. semanticscholar.org To produce a fluorinated derivative, a fluorinated amine or a fluorinated phosphinic chloride can be used. A catalyst-free approach for synthesizing phosphinic amides involves the reaction of chlorophosphines with hydroxylamines, proceeding through a P(III) to P(V) rearrangement. organic-chemistry.org For the synthesis of fluorinated phosphinic amides, a fluorinated chlorophosphine or a fluorinated hydroxylamine (B1172632) could be employed in this reaction.

Synthesis of Fluorinated Phosphinic Acid Hydrazides:

The synthesis of phosphinic acid hydrazides can be achieved by reacting a phosphinic acid ester with hydrazine (B178648). To obtain a fluorinated version, a fluorinated phosphinic acid ester or a fluorinated hydrazine derivative would be required. The synthesis of fluorinated hydrazones has been a topic of interest, and similar strategies for incorporating fluorine could be applied to the hydrazine precursors for this reaction. rsc.org

The table below summarizes potential synthetic strategies:

| Starting Material 1 | Starting Material 2 | Product |

| Fluorinated Phosphinic Chloride | Amine/Hydrazine | Fluorinated Phosphinic Acid Amide/Hydrazide |

| Phosphinic Chloride | Fluorinated Amine/Hydrazine | Fluorinated Phosphinic Acid Amide/Hydrazide |

| Fluorinated Phosphinic Acid Ester | Hydrazine | Fluorinated Phosphinic Acid Hydrazide |

Catalysis and Reaction Mechanisms Involving Bis 2 Methylphenyl Phosphinic Acid Analogues

Catalytic Applications

The application of these phosphorus-based compounds in catalysis is broad, ranging from their use as directing groups and ligands in transition metal-catalyzed reactions to their role as standalone, metal-free organocatalysts in complex asymmetric syntheses.

Phosphinic acids and their derivatives can participate in transition metal catalysis, where the phosphorus center can coordinate to a metal, influencing the reactivity and selectivity of the transformation. Homogeneous catalysis, in particular, has become a versatile method for constructing carbon-phosphorus (C-P) bonds. nih.gov Metal-catalyzed P-H bond activation has shown significant potential in the synthesis of various organophosphorus compounds, including phosphinates. nih.gov

For instance, palladium-catalyzed processes have been developed for the addition of hypophosphorous acid across unsaturated carbon bonds and for the dehydrative allylic substitution of allylic alcohols. nih.gov In such reactions, the phosphinic acid moiety can be involved in the catalytic cycle, potentially through the formation of a palladium-phosphinate complex. A hybrid palladium catalyst system, assembled from a chiral phosphoric acid and a thioamide, has been shown to enable highly efficient and enantioselective β-C(sp³)–H functionalization reactions. researchgate.net This demonstrates a cooperative effect where the phosphoric acid analogue acts as a crucial component in the palladium catalytic system to control stereochemistry. researchgate.net The development of such hybrid systems underscores the potential for phosphinic acid analogues to serve as critical ligands or co-catalysts in transition metal-mediated C-H functionalization and C-P bond formation. nih.govresearchgate.net

Chiral phosphoric acids (CPAs), structural analogues of phosphinic acids derived from BINOL scaffolds, are at the forefront of asymmetric organocatalysis. researchgate.netacs.org These Brønsted acids have proven to be highly efficient catalysts for a wide array of enantioselective transformations. researchgate.net Their success is attributed to their ability to form well-defined, hydrogen-bonded complexes with substrates, thereby creating a chiral environment that directs the stereochemical outcome of the reaction. acs.orgwikipedia.org

CPAs have been successfully applied to catalyze a diverse range of reactions, including Mannich reactions, Povarov reactions, Diels-Alder reactions, and Friedel-Crafts alkylations. researchgate.netnih.gov For example, the chiral phosphoric acid TRIP has been used to catalyze the asymmetric Povarov reaction of N-arylimines with vinylindoles, affording highly enantioenriched indole (B1671886) derivatives. researchgate.net Similarly, CPAs have been employed in the enantioselective ring-opening of meso-aziridines with aromatic thiols and in the desymmetrization of 4,4-disubstituted cyclohexadienones. researchgate.net

The catalytic activity and stereochemical outcome can be finely tuned by modifying the substituents at the 3,3'-positions of the BINOL backbone. nih.gov This principle was demonstrated in the Biginelli reaction, where changing the size of these substituents allowed for a reversal of the resulting product's stereochemistry. nih.gov

| Reaction Type | CPA Catalyst | Substrates | Key Finding | Yield / Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Biginelli Reaction | 3,3'-Disubstituted BINOL-derived CPAs | Aldehydes, β-keto esters, benzylthiourea | The size of the 3,3'-substituents on the CPA catalyst can control and even reverse the stereochemistry of the product. | High Yields, Excellent Optical Purity | nih.gov |

| Intramolecular aza-Michael Addition | Chiral Phosphoric Acid | N-unprotected 2-aminophenyl vinyl ketones | A protecting-group-free approach to synthesizing chiral 2,3-dihydro-4-quinolones. | Good Yields, High Enantioselectivities | nih.gov |

| Friedel-Crafts Reaction | CPA / MgF₂ Binary Acid System | Phenols, β,γ-unsaturated α-ketoesters | A synergistic effect between the CPA and a Lewis acid (MgF₂) enhances catalytic efficiency. | Up to 82% yield, >99% ee | nih.gov |

| Arylation of Azonaphthalenes | Chiral Phosphoric Acid | 3-aryl-5-aminopyrazoles, azonaphthalenes | An efficient method for the synthesis of axially chiral heterobiaryl diamines. | Good Yields, Excellent Enantioselectivities | chemrxiv.org |

Mechanistic Studies of Phosphorus-Carbon Bond Formation

Understanding the mechanisms underlying P-C bond formation and the origins of stereocontrol is critical for the rational design of new catalysts and reactions. Studies have focused on identifying key intermediates, transition states, and the non-covalent interactions that govern the catalytic cycle.

The origin of enantioselectivity in reactions catalyzed by chiral phosphoric acids lies in the ability of the catalyst to create distinct, diastereomeric reaction pathways for the formation of the two enantiomers. researchgate.net The chiral catalyst environment leads to a "stereo constraint," resulting in different energy barriers for the competing transition states. researchgate.net The difference in the free energy of activation (ΔΔG‡) between these diastereomeric transition states directly determines the enantiomeric ratio of the product. researchgate.net

In many cases, the catalyst acts in a bifunctional manner, activating both the nucleophile and the electrophile simultaneously through hydrogen bonding. nih.gov For instance, in the CPA-catalyzed Biginelli reaction, theoretical calculations have shown that the catalyst's phosphoric acid moiety forms hydrogen bonds with both the imine and the enol components in the stereochemistry-determining transition state. nih.gov This dual activation orients the substrates within the chiral pocket, favoring attack from one specific face. Remote stereocontrol, where a stereocenter is generated at a position distant from the initial reaction site, has also been achieved and studied, highlighting the catalyst's ability to impose its chiral information throughout the substrate. nih.gov

Phosphinic acids are often considered stable mimics of the tetrahedral transition states found in reactions like amide hydrolysis. beilstein-journals.orgkent.ac.uk In their ground state, they exist predominantly in a stable, tetracoordinated P(V) form. nih.gov For P-C bond formation to occur via nucleophilic attack by the phosphorus atom, the phosphinic acid must be converted into a more reactive, trivalent P(III) intermediate, such as a phosphonite ester. nih.gov

This transformation can be achieved using silylating agents like bis(trimethylsilyl)phosphonite (BTSP). nih.gov The H-phosphinic acid is first converted to its trimethylsilyl (B98337) (TMS) ester, which then rearranges to the nucleophilic P(III) species. nih.gov This intermediate can then react with an electrophile, such as an alkyl halide, to form the new P-C bond. nih.gov The entire process, including the formation of the P(III) intermediate and the final product, can often be monitored by ³¹P NMR spectroscopy. nih.gov In Brønsted acid catalysis involving CPAs, the reaction often proceeds through the formation of a chiral ion pair, where the protonated substrate is closely associated with the chiral phosphate (B84403) anion of the catalyst. acs.org

Hydrogen bonding is a cornerstone of catalysis by phosphinic and phosphoric acid analogues. wikipedia.org In Brønsted acid catalysis, these interactions are crucial for substrate activation, stabilization of intermediates and transition states, and ultimately, for enantiocontrol. acs.orgacs.org The phosphoric acid group (RO)₂P(O)OH is an effective hydrogen bond donor, capable of activating electrophiles, such as imines, by protonation or strong hydrogen bonding. wikipedia.org

The resulting complex often forms an ion pair with a high degree of hydrogen bonding character. acs.org This interaction not only increases the electrophilicity of the substrate but also positions it within the catalyst's chiral scaffold. acs.org Furthermore, the phosphate oxygen can act as a hydrogen bond acceptor, leading to a bifunctional activation mode where both the electrophile and a nucleophile are simultaneously organized by the catalyst. nih.gov This dual activation model is believed to be responsible for the high efficiency and selectivity observed in many CPA-catalyzed reactions. acs.orgnih.gov The strength and geometry of these hydrogen bonds are critical; even weak hydrogen bonds can significantly influence the structure of the catalyst-substrate complex and, consequently, the reaction's selectivity. acs.org

Supramolecular Chemistry and Self Assembly of Bis 2 Methylphenyl Phosphinic Acid Systems

Hydrogen Bonding Interactions in Phosphinic Acids

The foundation of the supramolecular chemistry of phosphinic acids lies in the robust nature of their hydrogen bonding capabilities. The P(=O)OH group provides a potent combination of a hydrogen bond donor (the hydroxyl proton) and a strong hydrogen bond acceptor (the phosphoryl oxygen).

Formation of Intramolecular and Intermolecular Hydrogen Bond Networks

Phosphinic acids primarily form extensive intermolecular hydrogen bond networks. While intramolecular hydrogen bonds are less common in simple diarylphosphinic acids, the intermolecular P=O···H-O interactions are the dominant force in their self-assembly. These interactions lead to the aggregation of individual molecules into larger supramolecular structures. In the solid state, these networks can range from simple dimeric pairs to extended one-, two-, or three-dimensional arrays, fundamentally influencing the material's physical properties. For instance, in related phosphine (B1218219) derivatives, intermolecular C—H···π interactions have been observed to stabilize crystal structures by arranging molecules into columns. researchgate.net

Role of the Phosphoryl Group in Directed Self-Assembly

The phosphoryl group (P=O) is a powerful director in the self-assembly of phosphinic acids. Its oxygen atom is a strong hydrogen bond acceptor, readily interacting with the acidic proton of a neighboring molecule. This directional and highly specific interaction is the primary driver for the formation of predictable supramolecular synthons, which are the building blocks of the larger crystal structure. The strength and directionality of the P=O···H-O hydrogen bond make it a reliable tool in crystal engineering, guiding the molecules into specific arrangements like dimers and chains. The stability of the phosphoryl group itself is derived from a form of multiple bonding, which can be enhanced by the presence of electronegative groups on the phosphorus atom.

Crystal Engineering and Supramolecular Architecture

The predictable nature of hydrogen bonding in phosphinic acids, combined with weaker but significant aromatic interactions, allows for the rational design of crystalline materials. The steric and electronic properties of the substituents on the phosphorus atom, in this case, the two 2-methylphenyl groups, play a crucial role in determining the final supramolecular architecture.

Formation of Cyclic Trimers and Dimers in Solution and Solid State

In solution, particularly in non-polar solvents, phosphinic acids commonly self-associate into cyclic structures. Studies on various phosphinic acids have shown that cyclic trimers are often the dominant form, with cyclic dimers present as a minor species. mdpi.com These assemblies are held together by a cooperative network of hydrogen bonds. In the solid state, the most common motif for phosphinic acids is the centrosymmetric cyclic dimer, formed by a pair of P=O···H-O hydrogen bonds, creating a characteristic eight-membered ring. The presence of bulky ortho-substituents, as in bis(2-methylphenyl)phosphinic acid, can influence the preference for dimer versus trimer formation and affect the geometry of these aggregates.

Chain-like and Dimeric Supramolecular Motifs

Beyond discrete cyclic assemblies, phosphinic acids are well-known to form extended supramolecular motifs. The most prevalent is the catemer motif, where molecules are linked head-to-tail by single P=O···H-O hydrogen bonds, forming infinite one-dimensional chains. Dimeric motifs, as described above, are also a fundamental and common feature in the crystal structures of these compounds. The selection between a dimeric and a chain-like structure is a subtle interplay of factors including steric hindrance from the aryl groups and the efficiency of crystal packing.

Influence of Aromatic Stacking Interactions on Crystal Packing

Interactive Data Tables

Table 1: Key Supramolecular Interactions in Diarylphosphinic Acid Systems

| Interaction Type | Description | Role in Self-Assembly |

|---|---|---|

| P=O···H-O Hydrogen Bond | Strong, directional interaction between the phosphoryl oxygen and the hydroxyl proton of a neighboring molecule. | Primary driving force for forming dimers, trimers, and chains. |

| Aromatic π–π Stacking | Attraction between the electron clouds of the phenyl rings of adjacent molecules. | Stabilizes the crystal lattice by organizing the hydrogen-bonded motifs. |

Applications of Bis 2 Methylphenyl Phosphinic Acid Analogues in Chemical Separation Science

Solvent Extraction of Metal Ions

Solvent extraction, a technique that separates compounds based on their relative solubilities in two different immiscible liquids, is a primary application for phosphinic acid derivatives. These compounds act as extractants, selectively binding to metal ions in an aqueous phase and transferring them to an organic phase.

Extraction of Cobalt(II) and Nickel(II) from Aqueous Media

The separation of cobalt (Co(II)) and nickel (Ni(II)) is of significant industrial importance, particularly in the recycling of batteries and the production of high-purity metals. Analogues of bis(2-methylphenyl)phosphinic acid, such as bis(2,4,4-trimethylpentyl)phosphinic acid (commercially known as Cyanex 272), have demonstrated remarkable efficacy in this separation. researchgate.netscilit.com

The extraction process is highly dependent on the pH of the aqueous solution. Research has shown that with an extractant like bis(2-ethylhexyl) phosphinic acid, cobalt(II) can be quantitatively extracted at a lower pH range (5.0–5.9) compared to nickel(II), which requires a higher pH (6.8–7.0). researchgate.net This difference in extraction pH allows for their selective separation. For instance, at a pH of 5, it is possible to achieve 99.08% extraction of cobalt with only 10.16% co-extraction of nickel using 20% (v/v) Cyanex 272. researchgate.net The separation factor, a measure of the selectivity of the extraction, can be very high, indicating a clean separation. For example, a study using trihexyltetradecylphosphonium (B14245789) bis(2,4,4-trimethylpentyl) phosphinate achieved a cobalt extraction efficiency of 99.97% and a nickel extraction of 32.57% at pH 7.2, resulting in a separation factor of 8008.66 for cobalt. e3s-conferences.org

The general mechanism for this separation is a cation exchange reaction, where the phosphinic acid, often in a dimeric form (H2A2), exchanges its proton(s) for the metal ion. researchgate.netscirp.org The stoichiometry of the extracted metal-extractant complexes has been determined to be CoR2(HR)2 and NiR2·2(HR)2 for some phosphinic acids. researchgate.net

Table 1: pH Dependence of Cobalt(II) and Nickel(II) Extraction

| Extractant | Metal Ion | Optimal pH for Extraction | Extraction Efficiency (%) | Reference |

| Bis(2-ethylhexyl) phosphinic acid | Cobalt(II) | 5.0–5.9 | Quantitative | researchgate.net |

| Bis(2-ethylhexyl) phosphinic acid | Nickel(II) | 6.8–7.0 | Quantitative | researchgate.net |

| Cyanex 272 | Cobalt(II) | 5 | 99.08 | researchgate.net |

| Cyanex 272 | Nickel(II) | 5 | 10.16 | researchgate.net |

| Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl) phosphinate | Cobalt(II) | 7.2 | 99.97 | e3s-conferences.org |

| Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl) phosphinate | Nickel(II) | 7.2 | 32.57 | e3s-conferences.org |

Selective Separation of Rare Earth Elements (e.g., Pr/Nd, Ce(III)/La(III), Pr/Sm)

The separation of rare earth elements (REEs) from one another is a challenging task due to their similar chemical properties. Phosphinic acid analogues have emerged as valuable tools for this purpose. tudelft.nltudelft.nl For instance, microcapsules containing bis(2-ethylhexyl)phosphinic acid have been successfully used for the separation of praseodymium (Pr) and samarium (Sm). researchgate.net In a column packed with these microcapsules, praseodymium with high purity can be initially obtained from the aqueous effluent, while samarium is retained in the microcapsules and can be recovered later. researchgate.net

The selectivity of these extractants can be further enhanced. For example, post-synthetically modified metal-organic frameworks (MOFs) with bis(2,4,4-trimethylpentyl) phosphinic acid have shown exceptional selectivity for erbium (Er³⁺) over other transition metals (over 90%) and even other rare earth ions (up to 95%). tudelft.nltudelft.nl

Extraction of Iron(III) from Acidic Solutions

The removal of iron is a common and crucial step in many hydrometallurgical processes. Phosphinic acids and their derivatives have been investigated for the extraction of iron(III) from various acidic media, including phosphoric, hydrochloric, and sulfuric acids. researchgate.netatlantis-press.commdpi.com For example, bis(2,4,4-trimethylpentyl) dithiophosphinic acid (Cyanex 301) has been shown to be very efficient for iron extraction from highly acidic solutions. researchgate.net The extraction of iron(III) from phosphoric acid solutions using Cyanex 301 in toluene (B28343) proceeds via the formation of a single complex with the stoichiometry FeR3. researchgate.net

While effective, the stripping of iron from the loaded organic phase can sometimes be challenging when using certain acidic organophosphorus extractants, often requiring high concentrations of acid. atlantis-press.com

Advanced Separation Methodologies

To improve efficiency, selectivity, and ease of operation, researchers are exploring novel approaches that utilize phosphinic acid extractants in more sophisticated systems.

Utilization of Microcapsules Containing Phosphinic Acid Extractants

Microencapsulation of phosphinic acid extractants represents a significant advancement in separation technology. researchgate.netresearchgate.net This technique involves enclosing the extractant within a semi-permeable polymer shell, creating microcapsules. These microcapsules offer several advantages, including a large specific interfacial area for extraction and easier separation of the aqueous and organic phases. researchgate.net

For example, microcapsules made of a styrene-divinylbenzene copolymer and containing bis(2-ethylhexyl)phosphinic acid have been successfully prepared and used for the separation of rare earth metals. researchgate.net This method allows for a high loading of metals into the microcapsules. researchgate.net The release of the extracted metal can be controlled, for instance, by changing the pH of the surrounding solution. nih.gov

Exploration of Synergistic Extraction Systems with Mixed Ligands

Synergistic extraction involves the use of a mixture of two or more extractants that, when combined, exhibit an extraction efficiency greater than the sum of their individual efficiencies. This approach can also enhance selectivity. scilit.comtandfonline.comnih.gov

Mixtures of bis(2,4,4-trimethylpentyl)phosphinic acid with other ligands, such as sec-nonylphenoxy acetic acid, have been studied for the synergistic extraction of rare earths. scilit.com Similarly, the combination of bis(2,4,4-trimethylpentyl)dithiophosphinic acid (Cyanex 301) and a neutral extractant like trialkyl phosphine (B1218219) oxide (Cyanex 923) has been shown to not only enhance the extraction of rare earth ions but also significantly improve their separation factors. nih.gov For instance, this synergistic system can effectively separate yttrium from heavier lanthanides. nih.gov The mechanism of synergistic extraction often involves the formation of mixed-ligand complexes with the metal ion. tandfonline.com

Computational and Theoretical Investigations of Bis 2 Methylphenyl Phosphinic Acid

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure, reactivity, and molecular properties of "Bis(2-methylphenyl)phosphinic acid".

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic characteristics of organophosphorus compounds, including phosphinic acids. DFT calculations allow for the optimization of molecular geometries and the prediction of various electronic properties that govern the reactivity of "this compound".

Studies on related phosphinic acid systems demonstrate that DFT can be effectively used to analyze the electron distribution, electrostatic potential, and frontier molecular orbitals. mdpi.com These calculations are crucial for understanding how the molecule interacts with other chemical species. The electronic structure, particularly the charge distribution around the phosphoryl (P=O) and hydroxyl (O-H) groups, is key to its role in hydrogen bonding and as a ligand in coordination chemistry.

The reactivity of "this compound" can be predicted by examining DFT-derived descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in assessing its electron-donating and accepting capabilities. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net The presence of the two methylphenyl groups influences the electronic environment of the phosphorus center, which in turn affects the acid's reactivity profile.

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, provide a high level of theoretical accuracy for determining the molecular properties of "this compound". These methods are instrumental in obtaining precise geometries, vibrational frequencies, and electronic energies.

For phosphinic acids, ab initio calculations have been successfully employed to study their conformational preferences and the energetic barriers to rotation around the P-C bonds. researchgate.net The steric hindrance introduced by the ortho-methyl groups on the phenyl rings is a significant factor that can be quantitatively assessed using these methods. Furthermore, ab initio calculations are vital for accurately predicting spectroscopic parameters, such as NMR chemical shifts, which are sensitive to the molecular geometry and electronic environment. researchgate.net

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the chemical reactivity and electronic transitions of "this compound". The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and indicates the ability to accept an electron.

The HOMO-LUMO energy gap is a key descriptor of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com For "this compound," the HOMO is typically localized on the oxygen atoms of the phosphinyl group and the phenyl rings, while the LUMO is often associated with the phosphorus atom and the aromatic system. The introduction of methyl groups on the phenyl rings can influence the energies of these orbitals and, consequently, the HOMO-LUMO gap. nih.gov

Table 1: Representative HOMO-LUMO Energy Gaps for Related Aromatic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzene | -6.75 | 1.15 | 7.90 |

| Toluene (B28343) | -6.24 | 1.17 | 7.41 |

| Diphenylphosphinic acid | -7.10 | -0.50 | 6.60 |

Note: The values presented are illustrative and can vary based on the computational method and basis set used.

Molecular Dynamics Simulations for Adsorption and Interaction Studies

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For "this compound," MD simulations can provide detailed information about its interactions with solvents, surfaces, and other molecules, which is particularly relevant for understanding its adsorption properties and its role in complex formation. researchgate.net

In the context of adsorption, MD simulations can model the process of "this compound" molecules approaching and binding to a solid surface. mdpi.comupo.es These simulations can reveal the preferred orientation of the molecule upon adsorption and the nature of the intermolecular forces involved, such as hydrogen bonding and van der Waals interactions. researchgate.net This is crucial for applications where the compound is used as a surface modifier or a corrosion inhibitor.

MD simulations also allow for the investigation of the formation and stability of self-associated structures, such as dimers or larger aggregates, in different solvent environments. The simulations can track the dynamics of hydrogen bond formation and breakage, providing insights into the stability and structure of these aggregates. researchgate.net

Spectroscopic Correlations and Structural Validation

Computational methods play a vital role in interpreting and validating experimental spectroscopic data. By correlating calculated spectroscopic parameters with experimental measurements, a more detailed and accurate understanding of the structure and dynamics of "this compound" can be achieved.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of "this compound" in solution. The chemical shifts of NMR-active nuclei, such as ³¹P and ¹H, are highly sensitive to the local electronic environment and molecular geometry.

Quantum chemical calculations, particularly those employing the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts with a high degree of accuracy. researchgate.net For phosphinic acids, a strong correlation exists between the ³¹P NMR chemical shift and the strength and geometry of hydrogen bonds. researchgate.net As the strength of a hydrogen bond involving the P=O or O-H group changes, so does the electron density around the phosphorus nucleus, leading to a measurable change in the ³¹P chemical shift. nih.gov

By comparing the calculated and experimental NMR chemical shifts, it is possible to validate the predicted structures of "this compound" and its complexes, including the geometry of hydrogen-bonded dimers or oligomers. researchgate.netnih.gov This correlation is a powerful tool for studying intermolecular interactions in solution.

Table 2: Illustrative Correlation of Calculated ³¹P NMR Chemical Shift with Hydrogen Bond Length in a Model Phosphinic Acid Complex

| O-H···N Distance (Å) | Calculated ³¹P Chemical Shift (ppm) |

| 1.60 | 52.5 |

| 1.70 | 50.8 |

| 1.80 | 49.2 |

| 1.90 | 47.9 |

| 2.00 | 46.8 |

Note: This table provides a conceptual illustration of the trend. Actual values are dependent on the specific system and computational level.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of how molecules interact with their neighbors.

A typical Hirshfeld surface analysis for this compound would involve:

Generation of the Hirshfeld Surface: This surface is generated by partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule (the promolecule) is greater than that of all other molecules in the crystal. The surface is typically colored based on various properties, such as dnorm, which highlights intermolecular contacts shorter than van der Waals radii in red, contacts longer than van der Waals radii in blue, and contacts around the van der Waals distance in white.

2D Fingerprint Plots: These plots summarize the intermolecular contacts in the crystal. They are scatter plots of di (the distance from the Hirshfeld surface to the nearest nucleus inside the surface) versus de (the distance to the nearest nucleus outside the surface). Different types of interactions, such as H···H, O···H, and C···H contacts, have characteristic shapes in the fingerprint plot, and the percentage contribution of each interaction to the total Hirshfeld surface can be calculated.

Expected Research Findings: A Hirshfeld surface analysis of this compound would be expected to reveal the dominant intermolecular interactions governing its crystal packing. Due to the presence of the phosphinic acid group, strong O-H···O hydrogen bonds would likely be a primary feature, connecting adjacent molecules into dimers or chains. Additionally, the tolyl groups would likely participate in weaker C-H···π and π···π stacking interactions, further stabilizing the crystal structure. The relative contributions of these interactions would be quantified, providing a clear understanding of the supramolecular architecture.

Illustrative Data Table (Hypothetical): Without experimental data, a hypothetical table of findings is presented below to illustrate what a Hirshfeld surface analysis might reveal.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| O···H / H···O | 45.2 |

| H···H | 30.5 |

| C···H / H···C | 18.3 |

| C···C | 4.1 |

| Other | 1.9 |

Conformational Analysis and Isomerism in Solution and Solid States

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, with two rotatable phenyl rings, a variety of conformations are possible.

Solid State: In the solid state, the conformation of this compound would be fixed in the crystal lattice. X-ray crystallography would be the definitive technique to determine this conformation. The analysis would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. The orientation of the two 2-methylphenyl groups relative to the phosphinic acid core would be of particular interest. Steric hindrance from the ortho-methyl groups would likely influence the dihedral angles between the phenyl rings and the P-C bonds, leading to a specific, energetically favorable conformation in the crystal.

Solution State: In solution, the molecule would be expected to be conformationally more flexible, with rotation occurring around the P-C bonds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space Nuclear Overhauser Effect (NOE) experiments, could provide insights into the predominant conformation(s) in different solvents. Computational methods, such as Density Functional Theory (DFT), would be employed to calculate the potential energy surface of the molecule as a function of the key dihedral angles. This would allow for the identification of low-energy conformers and the energy barriers between them.

Isomerism: Beyond conformational isomerism, the potential for other forms of isomerism exists. While this compound itself is achiral, the introduction of substituents or its coordination to other molecules could lead to stereoisomers. In the solid state, polymorphism—the ability to crystallize in different crystal structures with different molecular conformations or packing arrangements—is a possibility that would be investigated through crystallographic studies under various crystallization conditions.

Illustrative Data Table of Torsion Angles (Hypothetical Solid-State Conformation):

| Torsion Angle | Value (°) |

| C1-C2-P1-O1 | 125.4 |

| C1-C2-P1-O2 | -55.8 |

| C1-C2-P1-C8 | 65.1 |

| C7-C8-P1-O1 | -110.2 |

| C7-C8-P1-O2 | 68.7 |

| C7-C8-P1-C2 | -170.5 |

Q & A

Q. What are the recommended synthetic routes for Bis(2-methylphenyl)phosphinic acid, and how can purity be optimized?

this compound is synthesized via multi-step organic reactions, often involving phosphorylation of substituted aryl precursors. A common approach includes:

- Step 1 : Phosphorylation of 2-methylphenyl groups using phosphorus trichloride (PCl₃) under inert conditions.

- Step 2 : Controlled hydrolysis to form the phosphinic acid moiety.

- Step 3 : Purification via recrystallization or column chromatography to achieve >95% purity. Key challenges include avoiding over-oxidation and managing steric hindrance from the methyl groups. Purity optimization requires rigorous solvent selection (e.g., toluene/hexane mixtures) and monitoring via HPLC or NMR .

Q. How can spectroscopic techniques (e.g., IR, NMR) characterize this compound?

- IR Spectroscopy : The P=O stretch typically appears at 1150–1250 cm⁻¹, while P–O–C aryl vibrations are observed near 950–1050 cm⁻¹.

- ¹H NMR : Methyl protons (2-CH₃) resonate as a singlet at δ 2.3–2.5 ppm; aromatic protons show splitting patterns consistent with ortho-substitution (δ 6.8–7.5 ppm).

- ³¹P NMR : A singlet near δ 25–30 ppm confirms the phosphinic acid structure. Cross-validation with computational models (e.g., DFT) is advised to resolve ambiguities in peak assignments .

Q. What are the primary applications of this compound in materials science?

This compound serves as:

- A ligand precursor for transition-metal catalysts (e.g., Pd or Ni complexes) in cross-coupling reactions.

- A flame retardant additive due to its phosphorus content, which promotes char formation in polymers.

- A chelating agent in solvent extraction systems for metal ions like Fe(III) or rare earth elements .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies validate its inhibitory activity?

While direct evidence for this specific compound is limited, structurally related phosphinic acids (e.g., bis(aminomethyl)phosphinic acid) exhibit competitive inhibition of enzymes like bacterial urease. Methodologies include:

- Enzyme kinetics : Measuring Ki values (e.g., 108 nM for Sporosarcina pasteurii urease) via spectrophotometric assays.

- Molecular docking : Simulating binding interactions between the phosphinate group and active-site nickel ions.

- Isothermal titration calorimetry (ITC) : Quantifying binding thermodynamics. Researchers should adapt these methods to study this compound’s bioactivity .

Q. What mechanistic insights explain its efficiency in solvent extraction of transition metals?

this compound acts as a cation exchanger , where the phosphinic acid group (-POOH) deprotonates to form complexes with metal ions. Key factors:

- pH dependence : Optimal extraction occurs in acidic media (pH 1–3), where the ligand is partially deprotonated.

- Steric effects : The 2-methyl groups hinder aggregation, enhancing selectivity for smaller ions like Fe(III) over larger lanthanides.

- Synergistic systems : Combining with neutral donors (e.g., 8-hydroxyquinoline) improves extraction efficiency via cooperative binding .

Q. How can researchers resolve contradictions in spectral data or reactivity reports for this compound?

- Contradiction in ³¹P NMR shifts : Variations may arise from solvent polarity or trace impurities. Use deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., H₃PO₄) for calibration.

- Reactivity discrepancies : Substituent effects (e.g., methyl vs. phenyl groups) alter reaction pathways. Perform controlled comparative studies with analogs like diphenylphosphinic acid .

Q. What computational tools are recommended for predicting its physicochemical properties or reaction pathways?

- DFT calculations : Gaussian or ORCA software to model electronic structure, acid dissociation constants (pKa), and transition states.

- Molecular dynamics (MD) : Simulate solvation effects and ligand-protein interactions using GROMACS or AMBER.

- QSAR models : Predict bioactivity or toxicity using databases like ChEMBL or PubChem .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.